2-Methyl-4-(1-methoxyimino-ethyl)phenol
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Overview
Description
4-[1-(methoxyimino)ethyl]-2-methylphenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its phenolic structure, which includes a methoxyimino group and a methyl group attached to the phenol ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 2-methylphenol with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then methylated to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 4-[1-(methoxyimino)ethyl]-2-methylphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1-(methoxyimino)ethyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
4-[1-(methoxyimino)ethyl]-2-methylphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[1-(methoxyimino)ethyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the methoxyimino group can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(hydroxyimino)ethyl]-2-methylphenol
- 4-[1-(acetoxyimino)ethyl]-2-methylphenol
- 4-[1-(ethoxyimino)ethyl]-2-methylphenol
Uniqueness
4-[1-(methoxyimino)ethyl]-2-methylphenol stands out due to its unique combination of a methoxyimino group and a phenolic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(N-methoxy-C-methylcarbonimidoyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTPIWLCXYFPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NOC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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